![molecular formula C15H23N3O3S B2511104 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2319787-54-5](/img/structure/B2511104.png)
4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
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Description
The compound 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a structurally complex molecule that likely exhibits biological activity due to the presence of several functional groups known to interact with biological targets. The cyclopropylsulfonyl and methoxy groups, in particular, are noteworthy as they are often seen in molecules with pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the action of arylsulfonyl chlorides on 2-amino-4-methoxy-6-methylpyrimidine has been shown to yield arylsulfonylamido derivatives, which can be further modified through alkylation or nucleophilic substitution reactions . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a common moiety in many biologically active compounds. The presence of a cyclopropylsulfonyl group attached to a piperidinyl moiety suggests that the molecule could interact with enzymes or receptors through multiple points of contact, potentially increasing its specificity and potency.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related structures. For example, pyrimidine derivatives have been shown to undergo nucleophilic substitution reactions, as well as alkylation . The presence of a methoxy group on the pyrimidine ring could be susceptible to nucleophilic attack, leading to the formation of new derivatives. The cyclopropylsulfonyl group may also participate in reactions typical of sulfonyl compounds, such as displacement or elimination reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine are not provided, we can hypothesize based on related compounds. Pyrimidine derivatives often exhibit moderate solubility in polar solvents and may have varying degrees of stability depending on the substitution pattern on the ring . The presence of a cyclopropyl group could influence the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
Scientific Research Applications
Synthesis and Chemical Properties
Research in organic synthesis and chemical properties of pyrimidine derivatives demonstrates the versatility of these compounds. The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, for instance, involves steps like cyclization, methylation, chlorination, methoxylation, and oxidation, showing the intricate processes involved in producing pyrimidine derivatives with specific functional groups (Guo Li-ting, 2011).
Pharmacological Applications
Pyrimidine derivatives exhibit a range of pharmacological activities. For example, benzamide derivatives as selective serotonin 4 receptor agonists have been synthesized for their effects on gastrointestinal motility (S. Sonda et al., 2004). Such research underscores the potential of pyrimidine derivatives in developing treatments for digestive disorders.
Antiviral and Antibacterial Activities
Some pyrimidine derivatives show promising antiviral and antibacterial activities. The study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their marked inhibitory effects on retrovirus replication, offering a foundation for developing new antiretroviral therapies (D. Hocková et al., 2003).
Antioxidant Properties
Investigations into the antioxidant properties of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues suggest their potential in treating age-related diseases by protecting cells against oxidative stress (Hongxiao Jin et al., 2010). This research highlights the multifunctional role of pyrimidine derivatives in pharmacology.
properties
IUPAC Name |
4-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-11-12(2)16-10-17-15(11)21-9-13-5-7-18(8-6-13)22(19,20)14-3-4-14/h10,13-14H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGOVQRRPSTBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine |
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